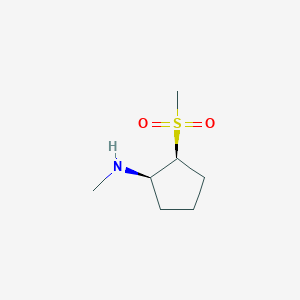

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s structure and properties may be similar to other cyclopentan-1-amine derivatives12.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of “Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine” is not explicitly provided in the available resources12. However, similar compounds often consist of a cyclopentylamine moiety connected to a functional group2.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine”. However, similar compounds may undergo reactions typical of amines and sulfonyl groups12.

Physical And Chemical Properties Analysis

Scientific Research Applications

Polymer-Supported Quenching Reagents for Parallel Purification

- Application : The compound is used in polymer-supported derivatives for quenching excess reactants and removing impurities in solution-phase, parallel syntheses of various compounds. This method offers a rapid and efficient purification alternative in combinatorial chemistry (R. J. C. and J. C. Hodges, 1997).

Reactions with Sulfhydryl Reagents

- Application : The compound has been observed to react with sulfhydryl reagents like methyl methanesulfonothioate (MMTS), indicating the potential for interaction with amino groups. This reaction is important for understanding chemical properties and reactions in biological and chemical systems (R. Kluger & W. Tsui, 1980).

Design and Synthesis of N[sub 2]S[sub 2] Ligand System

- Application : The synthesis of this compound involved creating a novel N[sub 2]S[sub 2] ligand system, useful in forming Re(V) oxo and [sup 99]Tc(V) oxo complexes. Such complexes have potential applications in radiopharmaceuticals and diagnostic imaging (J. O’Neil, S. R. Wilson, J. Katzenellenbogen, 1994).

Asymmetric Cyclopropanations

- Application : This compound has been used in rhodium-catalyzed asymmetric cyclopropanation reactions. The method is highly diastereoselective and enantioselective, important for synthesizing functionalized cyclopropanes, which are valuable in various chemical and pharmaceutical applications (H. Davies, P. R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).

Tertiary Sulfonamide Nitrogen-to-Metal Bonds

- Application : The compound is involved in forming rare tertiary sulfonamide nitrogen-to-metal bonds. These bonds are significant in developing robust and hydrophilic N(CH2Z)2 chelate frameworks, which can be used in the development of radiopharmaceuticals (P. Abhayawardhana, P. Marzilli, F. Fronczek, L. Marzilli, 2014).

Direct N-monomethylation of Aromatic Primary Amines

- Application : This compound plays a role in the direct N-monomethylation of aromatic primary amines using methanol. The method is environmentally friendly and efficient, significant in organic synthesis and pharmaceuticals (Feng Li, Jianjiang Xie, Haixia Shan, Chunlou Sun, Lin Chen, 2012).

Safety And Hazards

Future Directions

The future directions for the study and application of “Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine” are not clear due to the limited information available4. Further research and studies are needed to fully understand its properties and potential applications.

Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more comprehensive understanding, further research and studies are recommended.

properties

IUPAC Name |

(1R,2S)-N-methyl-2-methylsulfonylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMTUPGLFXONW-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC[C@@H]1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)

![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)

![(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B2730537.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2730539.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2730540.png)

![[4-(2H-Tetrazole-5-yl)phenyl]acetic acid](/img/structure/B2730546.png)

![3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2730547.png)

![1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2730548.png)